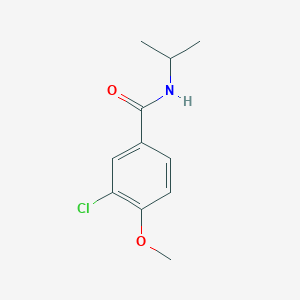![molecular formula C16H18N2O3S B4500203 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane](/img/structure/B4500203.png)
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane
Overview
Description
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane is a complex organic compound with the molecular formula C16H18N2O3S and a molar mass of 318.39 g/mol . This compound features a unique spirocyclic structure, incorporating a thienyl group, an isoxazole ring, and an oxa-azaspirodecane framework. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[45]decane typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the isoxazole ring or the thienyl group, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or isoxazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane include other spirocyclic compounds, isoxazole derivatives, and thienyl-containing molecules. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties . Examples of similar compounds include:
- Spiro[4.5]decane derivatives
- Isoxazole-based compounds
- Thienyl-substituted molecules
These comparisons highlight the uniqueness of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4
Properties
IUPAC Name |
1-oxa-4-azaspiro[4.5]decan-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15(12-11-13(21-17-12)14-5-4-10-22-14)18-8-9-20-16(18)6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMJMFKZBTMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-cyclooctyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4500127.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4500139.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4500151.png)
![2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4500159.png)
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B4500163.png)



![N-[2-(4-fluorophenoxy)ethyl]methanesulfonamide](/img/structure/B4500187.png)
![ethyl 4-{[(1-methyl-4-piperidinyl)acetyl]amino}benzoate](/img/structure/B4500189.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B4500196.png)


![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B4500211.png)
